DMH2 is a potent and selective antagonist of the bone morphogenetic protein (BMP) receptor activin receptor-like kinase 3 (ALK3). [] BMPs are a group of growth factors that play a crucial role in various biological processes, including cell proliferation, differentiation, and organ development. [] DMH2 exhibits high affinity for ALK3 and effectively inhibits BMP signaling pathways. [] This compound has emerged as a valuable tool in scientific research, particularly in studies investigating liver regeneration and related processes. []
DMH2, chemically known as 4-[6-[4-[2-(4-Morpholinyl)ethoxy]phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline, is a small molecule classified as a bone morphogenetic protein (BMP) type I receptor antagonist. It is primarily recognized for its role in inhibiting BMP signaling pathways, which are crucial for various biological processes including bone formation and development. DMH2 has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in oncology and regenerative medicine.
DMH2 can be synthesized through several chemical pathways. A notable method involves palladium-catalyzed coupling reactions, which are widely used in the synthesis of complex organic molecules. The synthesis typically requires specific reagents and conditions to ensure high yield and purity. For instance, the process may include the use of various coupling partners and solvents under controlled temperatures to facilitate the reaction.
The patent NL2017341B1 outlines a catalytic process for synthesizing compounds related to DMH2, emphasizing the use of solid catalysts like beta zeolite in the presence of water at temperatures ranging from 85 to 200 °C. This method allows for effective conversion of precursors into DMH2 with high yields .
The molecular structure of DMH2 can be described using its chemical formula, which includes multiple functional groups that contribute to its biological activity. The structure features a quinoline core linked to a pyrazolo[1,5-a]pyrimidine moiety, along with an ethoxy group and a morpholine ring.
The detailed structural representation can be derived from chemical databases or synthesized through computational chemistry methods.
DMH2 participates in various chemical reactions that are significant for its biological function. As a BMP receptor antagonist, it interacts specifically with the BMP signaling pathway by inhibiting the activity of BMP type I receptors.
In vitro studies have demonstrated that DMH2 effectively inhibits BMP signaling, with an IC50 value of approximately 20 nM against the human BMP type-I receptor ALK2 (activin receptor-like kinase 2) . This specificity is crucial for minimizing off-target effects in therapeutic applications.
The mechanism by which DMH2 exerts its biological effects involves binding to the BMP type I receptor, thereby blocking the downstream signaling cascades that would normally promote osteogenic differentiation and other BMP-related processes.
Inhibition of BMP signaling leads to decreased cell proliferation and increased apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy. For example, studies have shown that DMH2 can induce cell death in lung cancer cell lines by disrupting BMP-mediated survival signals .
DMH2 exhibits several physical and chemical properties that are relevant for its application in research and medicine:
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are commonly employed to confirm the purity and identity of DMH2 during synthesis .
DMH2 has several scientific uses, primarily as a research tool in the study of BMP signaling pathways. Its applications include:
DMH2 (chemical name: 4-[6-[4-[2-(4-Morpholinyl)ethoxy]phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline; synonym: VU0364849) is a synthetic small-molecule inhibitor targeting bone morphogenetic protein (BMP) receptors. Its molecular formula is C₂₇H₂₅N₅O₂, with a molecular weight of 451.52 g/mol and a CAS registry number of 1206711-14-9 [1] [5]. The compound features a pyrazolo[1,5-a]pyrimidine core substituted with quinoline and morpholine-ethoxy-phenyl groups (Figure 1). This structure enables selective interactions with BMP type I receptor kinases [9]. DMH2 is typically isolated as an off-white to yellow solid with moderate solubility in dimethyl sulfoxide (DMSO; ~1 mg/mL) but limited aqueous solubility [5].
Table 1: Key Chemical Properties of DMH2
Property | Value |
---|---|
Molecular Formula | C₂₇H₂₅N₅O₂ |
Molecular Weight | 451.52 g/mol |
CAS Number | 1206711-14-9 |
Appearance | Off-white to yellow solid |
Solubility (DMSO) | ~1 mg/mL |
SMILES | C1(C2=C3N=CC(C4=CC=C(OCCN5CCOCC5)C=C4)=CN3N=C2)=C6C=CC=CC6=NC=C1 |
DMH2 emerged from structure-activity relationship (SAR) studies of dorsomorphin, the first identified BMP inhibitor discovered in a zebrafish phenotypic screen [9]. Researchers synthesized 63 analogs by modifying the pyrazolo[1,5-a]pyrimidine core at two key positions: the C-3 (R₁) and C-6 phenyl group (R₂) (Figure 2). DMH2 (R₁ = quinoline; R₂ = 4-morpholinoethoxy) was among the most potent and selective analogs identified through in vivo zebrafish assays. Its design minimized off-target inhibition of vascular endothelial growth factor (VEGF) receptors, a limitation of earlier compounds like dorsomorphin [9]. Parallel library synthesis enabled efficient optimization, with DMH2 exhibiting >50-fold selectivity for BMP receptors over VEGF receptors (e.g., KDR/Flk1) [9].
BMP Signaling Context
BMPs belong to the TGF-β superfamily and activate downstream signaling through heterotetrameric complexes of type I (ALK1-7) and type II serine/threonine kinase receptors (e.g., BMPR2, ActRIIA/B) [3] [10]. Canonical signaling involves phosphorylation of receptor-regulated SMADs (Smad1/5/8), which complex with Smad4 to regulate gene transcription (e.g., Id1, Id3) [1] [10]. Dysregulated BMP signaling contributes to cancers, fibrodysplasia ossificans progressiva, and iron metabolism disorders [6] [10].
Mechanism of DMH2
DMH2 selectively inhibits BMP type I receptors ALK2 (ACVR1), ALK3 (BMPR1A), and ALK6 (BMPR1B) with nanomolar potency (Table 2) [2] [9]. It competitively binds the ATP-binding pocket of these kinases, suppressing phosphorylation of Smad1/5/8 [1]. Key functional outcomes include:
Table 2: Selectivity Profile of DMH2 for BMP Receptors
Target | Inhibition Constant (Kᵢ) | Selectivity vs. ALK2 |
---|---|---|
ALK2 (ACVR1) | 43 nM | 1-fold |
ALK3 (BMPR1A) | 5.4 nM | 8-fold |
ALK6 (BMPR1B) | <1 nM | >43-fold |
TGF-β Receptors | >1 µM | >23-fold |
VEGF Receptors | >1 µM | >23-fold |
Therapeutic Implications
DMH2 serves as a critical tool for dissecting BMP-dependent processes:
Figure 1: Core structure-activity relationship (SAR) of DMH2. Modifications at R₁ (quinoline) and R₂ (morpholine-ethoxy-phenyl) confer selectivity for BMP receptors over VEGF receptors [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7